molecular formula C11H12O2 B086382 Cinnamyl acetate CAS No. 103-54-8

Cinnamyl acetate

Cat. No.: B086382
CAS No.: 103-54-8
M. Wt: 176.21 g/mol
InChI Key: WJSDHUCWMSHDCR-VMPITWQZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Cinnamyl acetate can be synthesized through the esterification of cinnamyl alcohol with acetic acid or acetic anhydride. This reaction typically requires a catalyst, such as sulfuric acid, and is conducted under azeotropic conditions to remove water and drive the reaction to completion . Another method involves the reaction of cinnamyl alcohol with acetic anhydride in the presence of a catalyst at temperatures ranging from 40 to 50°C .

Industrial Production Methods: Industrial production of this compound often employs the esterification of cinnamyl alcohol with acetic anhydride, followed by purification through distillation under reduced pressure. This method is favored due to its simplicity, high yield, and minimal environmental impact .

Chemical Reactions Analysis

Decomposition Reactions

Cinnamyl acetate undergoes decomposition under specific conditions:

Reaction TypeConditionsProductsStability DataSource
Thermal decompositionHigh heat (>100°C)Acetic acid + cinnamyl alcoholFlash point: 118°C
HydrolysisAqueous acidic/alkaline mediaCinnamyl alcohol + acetic acidLog P = 2.9 (hydrophobicity limits hydrolysis)

Biochemical Reactions (Metabolism)

In vivo, this compound is metabolized via sequential enzymatic steps:

Pathway :

  • Hydrolysis : Carboxylesterases convert this compound → cinnamyl alcohol.

  • Oxidation : NAD<sup>+</sup>-dependent alcohol dehydrogenase oxidizes cinnamyl alcohol → cinnamaldehyde.

  • Further oxidation : Aldehyde dehydrogenase converts cinnamaldehyde → cinnamic acid.

  • β-oxidation : Cinnamic acid → benzoyl-CoA → hippuric acid (major urinary metabolite) .

Key Metabolites :

  • Major: Hippuric acid (70–80% excretion).

  • Minor: Acetophenone, 3-hydroxy-3-phenylpropionic acid .

Adsorption Studies

  • β-Cyclodextrin polyurethane selectively adsorbs this compound over cinnamaldehyde via hydrogen bonding and hydrophobic interactions (equilibrium adsorption: 17.5 × 10<sup>−3</sup> mmol/g) .

Reaction Kinetics and Thermodynamics

  • Enzymatic Kinetics :

    • Michaelis constants: K<sub>m</sub> (ethyl acetate) = 2.241 mmol/L; K<sub>m</sub> (cinnamyl alcohol) = 206.82 mmol/L .

  • Thermodynamics :

    • ΔG<sup>0</sup> = −9.2 kJ/mol (spontaneous adsorption) .

Scientific Research Applications

Food Industry

Cinnamyl acetate is widely used as a flavoring agent due to its sweet floral-fruity aroma. It is commonly incorporated into various food products, such as baked goods and animal feed. The compound helps enhance flavor profiles and improve the sensory qualities of food items.

Flavoring Properties

  • Flavor Ester : this compound acts as a flavor ester in food applications, contributing to the overall taste and aroma.
  • Concentration : In natural sources like cinnamon bark, this compound concentrations range from 2,800 to 51,000 ppm .

Pharmaceutical Applications

Recent studies have highlighted the potential therapeutic effects of this compound against various pathogens and diseases.

Antimicrobial Activity

  • A study demonstrated that this compound exhibits significant antimicrobial properties against Helicobacter pylori, a bacterium associated with gastric ulcers. Molecular docking analyses revealed strong binding interactions with virulence proteins of H. pylori, indicating its potential as a therapeutic agent .

Biocatalytic Synthesis

  • This compound can be synthesized using biocatalysts such as lipases and esterases. A notable case involved the use of a thermophilic esterase mutant that achieved a conversion rate of 99.40% for synthesizing this compound at elevated temperatures .

Cosmetic and Personal Care Products

This compound is utilized in cosmetics and personal care products for its fragrance properties. Its pleasant scent makes it an attractive ingredient in perfumes, lotions, and toiletries.

Safety Assessments

  • Safety evaluations indicate that this compound does not present significant risks for skin sensitization or genotoxicity when used in cosmetic formulations . Studies involving human patch tests have shown minimal irritation, confirming its suitability for topical applications .

Industrial Applications

The compound also finds utility in industrial processes due to its chemical properties.

Preservative Role

  • This compound acts as a preservative by preventing the auto-oxidation of cinnamic aldehyde to cinnamic acid, thereby extending the shelf life of products containing these compounds .

Separation Techniques

  • Research has explored the separation of this compound from other components in cinnamon oil using adsorption techniques with β-cyclodextrin polyurethane. This method enhances the purity of this compound for various applications .

Case Study: Antimicrobial Efficacy

A study conducted on the efficacy of cinnamon compounds against H. pylori involved molecular docking simulations and pharmacokinetic assessments. The results indicated that this compound demonstrated significant binding interactions with virulence proteins, suggesting its potential as an antimicrobial agent .

Case Study: Biocatalytic Synthesis

In another study focusing on enzyme-mediated synthesis, researchers developed a thermophilic esterase mutant that significantly improved the yield of this compound synthesis at higher temperatures. This advancement highlights the potential for industrial applications utilizing biocatalysts to produce valuable compounds efficiently .

Comparison with Similar Compounds

Cinnamyl acetate is often compared with other cinnamyl derivatives, such as:

This compound stands out due to its unique combination of a pleasant fragrance, chemical versatility, and wide range of applications in various fields.

Biological Activity

Cinnamyl acetate is an organic compound derived from cinnamon, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various fields such as medicine, agriculture, and food preservation.

This compound is classified as a cinnamyl ester. Upon ingestion, it is hydrolyzed to cinnamyl alcohol by carboxylesterases, primarily in the liver. The subsequent oxidation of cinnamyl alcohol leads to the formation of cinnamaldehyde, which can be further metabolized into cinnamic acid. This metabolic pathway illustrates the compound's bioavailability and transformation within biological systems .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties:

  • Antibacterial Effects : Studies indicate that this compound possesses antibacterial activity against various pathogens. For instance, it has been shown to inhibit bacterial growth at concentrations as low as 300 μg/mL when tested against multiple strains .
  • Antifungal Properties : Research has demonstrated that both cinnamon essential oil and its components, including this compound, exhibit antifungal activity against various fungal strains .
  • Acaricidal Activity : In studies involving essential oils from Cinnamomum zeylanicum, this compound showed acaricidal effects against ticks, indicating its potential use in pest control .

Anti-inflammatory Activity

This compound has been investigated for its anti-inflammatory properties:

  • Cellular Mechanisms : In vitro studies using macrophages have shown that compounds derived from cinnamon, including this compound, can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β. These effects are mediated through the suppression of signaling pathways involving NF-κB .
  • Animal Models : In vivo experiments have confirmed that this compound can reduce inflammation in murine models of sepsis and gout by modulating inflammasome activation .

Antioxidant Properties

The antioxidant capacity of this compound contributes to its protective effects against oxidative stress:

  • Mechanisms : It has been shown to enhance antioxidant enzyme activities (e.g., catalase and superoxide dismutase) while reducing malondialdehyde levels in tissues subjected to oxidative damage .

Case Studies and Research Findings

  • Study on Cinnamomum cassia : An ethanol extract containing this compound demonstrated significant anti-inflammatory effects in both in vitro and in vivo models, supporting traditional uses in herbal medicine .
  • Acaricidal Efficacy : In tests conducted on Rhipicephalus microplus (a tick species), this compound exhibited varying levels of acaricidal activity, with higher concentrations leading to increased mortality rates .
  • Antifungal Testing : this compound was included in studies assessing the antifungal efficacy of cinnamon oil against common fungal pathogens, showing promising results at specific concentrations .

Summary Table of Biological Activities

Biological ActivityMechanism/EffectReference
AntibacterialInhibits growth of pathogenic bacteria
AntifungalEffective against various fungal strains
AcaricidalKills ticks at specific concentrations
Anti-inflammatoryReduces cytokine production
AntioxidantEnhances antioxidant enzyme activity

Q & A

Basic Research Questions

Q. How can cinnamyl acetate be biosynthesized in microbial systems?

This compound can be synthesized in engineered Escherichia coli by leveraging plant-derived benzyl alcohol O-acyltransferases (BAATs). These enzymes catalyze the esterification of cinnamyl alcohol with acetyl-CoA. Key steps include:

  • Enzyme Screening : Testing BAATs from diverse plant sources for substrate flexibility and catalytic efficiency .
  • Pathway Construction : Introducing heterologous genes for cinnamyl alcohol synthesis (e.g., phenylpropanoid pathway genes) and BAATs into E. coli .
  • Optimization : Adjusting fermentation conditions (e.g., carbon source, induction timing) to achieve yields up to 166.9 ± 6.6 mg/L .

Q. What analytical methods are used to quantify this compound in reaction mixtures?

Gas chromatography (GC) is the primary method for quantifying this compound. A validated protocol includes:

  • Sample Preparation : Dilution with n-hexane and filtration through a 0.25 µm membrane .
  • GC Parameters :
    • Column: Capillary column with nitrogen carrier gas (split ratio 1:1).
    • Temperature Program: 130°C (1 min) → 210°C (20°C/min ramp, 5 min hold) → 280°C (60°C/min ramp, 2 min hold) .
    • Detection: Flame ionization detector (FID) at 300°C.
  • Quantification : Using retention times (3.8 min for cinnamyl alcohol, 4.7 min for this compound) and peak area ratios .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

  • Hazard Classification : Classified as a Category 2 eye irritant (H319) under EU Regulation (EC) No 1272/2008 .
  • Protective Measures :
    • PPE : Safety goggles, nitrile gloves, and impervious lab coats .
    • Engineering Controls : Fume hoods for vapor containment and emergency eyewash stations .
  • Storage : Store at 2–8°C in airtight containers away from strong acids/oxidizers to prevent decomposition .

Advanced Research Questions

Q. How do metal nanocomposites enhance catalytic efficiency in this compound etherification?

Ag–Pd@rutin nanocomposites catalyze the O-allylation of this compound with phenols (e.g., p-cresol) via:

  • Mechanism : Synergistic effects between Ag (electron transfer) and Pd (surface activation) enhance reaction rates .
  • Characterization :
    • XPS Analysis : Confirms elemental composition and oxidation states (e.g., Ag⁰, Pd⁰) using Al Kα X-ray source and Thermo Avantage Software .
    • NMR Validation : ^1H and ^13C-NMR verify product identity (e.g., ether bond formation) .
  • Optimization : Reaction conditions (solvent, temperature) are tuned to minimize byproducts and maximize yield .

Q. What computational approaches validate this compound's interactions with bacterial virulence proteins?

  • Molecular Docking : this compound shows strong binding to H. pylori virB4 and virB9 proteins, with binding energies comparable to known inhibitors .
  • Molecular Dynamics (MD) Simulations :
    • Stability Metrics : Root-mean-square deviation (RMSD) and radius of gyration (Rg) analyses confirm structural stability of this compound–protein complexes over 100-ns simulations .
  • Pharmacokinetics : SwissADME and ADMETLab 2.0 predict favorable drug-likeness (e.g., LogP = 2.8, bioavailability score = 0.55) .

Q. How does microwave-assisted extraction influence this compound yield compared to traditional methods?

  • Microwave-Assisted Steam Distillation (MASD) : Yields 9.553% this compound from cinnamon, outperforming traditional steam distillation (SD: 8.583%) and ultrasound-assisted methods (UASD: 8.210%) .
  • Mechanism : Microwave polarization disrupts plant cell walls, enhancing diffusion of polar esters like this compound .
  • Validation : GC-MS quantifies total esters and identifies synergistic effects with phenylethyl acetate and benzyl benzoate .

Q. Methodological Notes

  • Contradictions : While MASD improves yield, thermal degradation risks require strict temperature control (≤100°C) .
  • Data Gaps : Limited studies exist on this compound’s long-term stability under UV/oxidizing conditions .

Properties

IUPAC Name

[(E)-3-phenylprop-2-enyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-10(12)13-9-5-8-11-6-3-2-4-7-11/h2-8H,9H2,1H3/b8-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJSDHUCWMSHDCR-VMPITWQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC=CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC/C=C/C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
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Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501020828
Record name 3-Phenylallyl acetate
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Molecular Weight

176.21 g/mol
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Physical Description

Liquid, Colorless liquid; [Sigma-Aldrich MSDS], Colourless to slightly yellow liquid, sweet, balsamic, floral odour
Record name 2-Propen-1-ol, 3-phenyl-, 1-acetate
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Record name Cinnamyl acetate
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Record name Cinnamyl acetate
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URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/182/
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Solubility

insoluble in water; soluble in oils, miscible (in ethanol)
Record name Cinnamyl acetate
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Density

1.047-1.054
Record name Cinnamyl acetate
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CAS No.

21040-45-9, 103-54-8
Record name trans-Cinnamyl acetate
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Record name Acetic acid, cinnamyl ester
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Record name Cinnamyl acetate
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Record name Cinnamyl acetate
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Record name 2-Propen-1-ol, 3-phenyl-, 1-acetate
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Record name 3-Phenylallyl acetate
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Record name Cinnamyl acetate
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Record name CINNAMYL ACETATE
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Synthesis routes and methods I

Procedure details

The above alcohol (2.05 g) in pyridine (1.6 ml) with acetic anhydride (1.8 g) was stirred at 25° for 3 hours before being partitioned between ether and dilute hydrochloric acid. Work-up in the conventional manner gave 3-phenylprop-2-enyl acetate (2.2 g). NMR 1H: 7.15 (5H,m), 6.52 (1H,d), 6.22(1H,t), 4.57 (2H,d), 2.00(3H,s).
Quantity
2.05 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
1.6 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a suspended CH2Cl2 (2 ml) solution of 2-bromo-1-methylpyridinium (720 mg, 2.4 mmol) was added a mixture of cinnamyl alcohol (268 mg, 2.0 mmol), acetic acid (120 mg, 2.0 mmol) and tri-n-butylamine (888 mg, 4.8 mmol) in CH2Cl2 (2 ml), and the resulting mixture was refluxed for 3 hours. After evaporation of the solvent, the residue was separated by silica gel column chromatography, and cinnamyl acetate was isolated in 82% yield.
Quantity
268 mg
Type
reactant
Reaction Step One
Quantity
120 mg
Type
reactant
Reaction Step One
Quantity
888 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
720 mg
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two
Yield
82%

Synthesis routes and methods III

Procedure details

α-Benzyloxy[4-(acetoxymethyl)styrene] and α-Benzyloxy[3-(acetoxymethyl)styrene] (Formula II, R1 =CH3COOCH2C6H4 -, R2 =benzyl). (Acetoxymethyl)styrene was prepared from (chloromethyl)styrene by the method described in Polymer, 1973, 14, 330. It was converted (Method C) to the required alkoxystyrene: 1H NMR (CCl4) δ 2.02 (3H, s), 4.23 (1H, d, J 2 Hz), 4.67 (1H, d, J 2 Hz), 4.87 (2H, s), 5.00 (2H, s), 7.0-7.7 (9H, m); MS (CH4) 283 (MH+, 1%), 91 (100%); IR 1740 cm-1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
α-Benzyloxy[4-(acetoxymethyl)styrene]
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
α-Benzyloxy[3-(acetoxymethyl)styrene]
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Formula II
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
alkoxystyrene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
91
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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